![molecular formula C11H23Cl3N4 B6266247 N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride CAS No. 1803604-06-9](/img/no-structure.png)

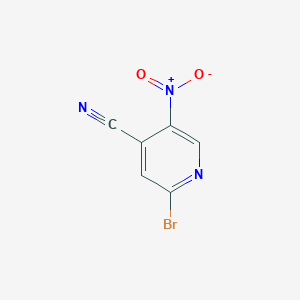

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole has a unique structure with two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

- Imidazole derivatives have been explored as antifungal agents. For instance, the compound VNI inhibits sterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis . This inhibition disrupts fungal cell membranes, leading to antifungal effects.

- Certain imidazole-containing compounds demonstrate potent anticancer activity. For instance, N-methyl-3-[1-methyl-4-[4-(α-bromoacrylamido)imidazole-2-carboxamido]pyrrole-2-carboxamido]propionamidine hydrochloride exhibited high anti-cancer activity with an IC50 value of 1.53 ± 0.23 μM .

Antifungal Activity

Anticancer Properties

Mecanismo De Acción

Target of Action

The compound N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including histamine receptors, purine receptors, and various enzymes . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific compound and its target. Generally, these compounds can act as agonists or antagonists at their target sites, modulating the activity of these targets

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets . For example, they can modulate the activity of enzymes involved in various metabolic pathways, influence signal transduction pathways by acting on receptors, and even interact with DNA

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The result of a drug’s action can be observed at the molecular and cellular levels. Imidazole derivatives can have a variety of effects, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride involves the reaction of 1-methylpiperidin-4-amine with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with imidazole. The final product is obtained by treatment with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "1-methylpiperidin-4-amine", "2-bromoethylamine hydrobromide", "imidazole", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1-methylpiperidin-4-amine with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide to form N-[2-(bromoethyl)-1-methylpiperidin-4-yl]amine.", "Step 2: React N-[2-(bromoethyl)-1-methylpiperidin-4-yl]amine with imidazole in the presence of a palladium catalyst to form N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine.", "Step 3: Treat N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine with hydrochloric acid to form the trihydrochloride salt of the final product, N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride." ] } | |

Número CAS |

1803604-06-9 |

Fórmula molecular |

C11H23Cl3N4 |

Peso molecular |

317.7 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.